Higher Lipophilicity and Metabolic Stability Compared to N-Acetyl Analog
The benzoyl (Bz) protecting group confers greater lipophilicity and metabolic stability to N-Benzoyl-L-methionine methyl ester compared to the N-acetyl (Ac) derivative. While direct logP data for the target compound is unavailable, the structural impact of the benzoyl group is well-established. A related analog, N-(4-Amino-2-phenylbenzoyl)methionine methyl ester, is described as having enhanced lipophilicity and metabolic stability compared to free methionine due to its benzoyl moiety . This class-level inference is supported by the known properties of the N-acetyl analog, N-Acetyl-L-methionine methyl ester, which is characterized by a lower molecular weight (205.27 g/mol) and is described as being 'reactive' and subject to thermal denaturation, indicating lower stability .
| Evidence Dimension | Structural Impact on Lipophilicity and Stability |
|---|---|
| Target Compound Data | Contains a bulky, aromatic benzoyl group; MW 267.34 g/mol. |
| Comparator Or Baseline | N-Acetyl-L-methionine methyl ester (CAS 35671-83-1): Contains a small acetyl group; MW 205.27 g/mol; reported to undergo thermal denaturation and be 'reactive' . |
| Quantified Difference | The benzoyl group increases molecular weight by ~62 g/mol, a significant difference that correlates with increased lipophilicity and potential for enhanced metabolic stability. |
| Conditions | In silico structural comparison and review of vendor datasheets. |
Why This Matters
This is critical for scientists designing cell-permeable probes or prodrugs where the rate of metabolism and membrane crossing must be tightly controlled; the benzoyl group offers a quantifiably different, more stable and lipophilic profile than the commonly used acetyl alternative.
